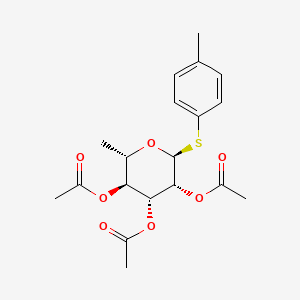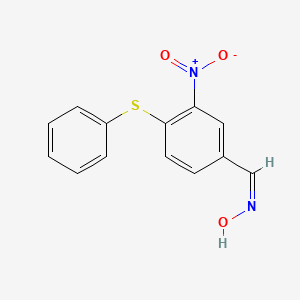![molecular formula C12H14FN3 B14111447 2-[1-(4-Fluoro-benzyl)-1H-imidazole-4-yl]ethylamine](/img/structure/B14111447.png)
2-[1-(4-Fluoro-benzyl)-1H-imidazole-4-yl]ethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-(4-Fluoro-benzyl)-1H-imidazole-4-yl]ethylamine is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a 4-fluorobenzyl group attached to the imidazole ring, making it a unique and interesting molecule for various scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-Fluoro-benzyl)-1H-imidazole-4-yl]ethylamine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Introduction of the 4-Fluorobenzyl Group: The 4-fluorobenzyl group can be introduced through a nucleophilic substitution reaction, where a suitable fluorobenzyl halide reacts with the imidazole derivative under basic conditions.
Attachment of the Ethylamine Side Chain: The ethylamine side chain can be attached through a reductive amination reaction, where the imidazole derivative reacts with an aldehyde or ketone in the presence of a reducing agent.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-[1-(4-Fluoro-benzyl)-1H-imidazole-4-yl]ethylamine can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the imidazole ring or the benzyl group.
Common Reagents and Conditions
Oxidizing Agents: tert-Butylhydroperoxide, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction may produce secondary amines.
Aplicaciones Científicas De Investigación
2-[1-(4-Fluoro-benzyl)-1H-imidazole-4-yl]ethylamine has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-[1-(4-Fluoro-benzyl)-1H-imidazole-4-yl]ethylamine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the 4-fluorobenzyl group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1-Benzyl-2-methylimidazole: Lacks the fluorine atom, which may affect its biological activity.
2-(4-Chlorobenzyl)-1H-imidazole: Contains a chlorine atom instead of fluorine, which can alter its chemical reactivity and biological properties.
1-(4-Methylbenzyl)-2-ethylimidazole: Features a methyl group instead of fluorine, leading to different steric and electronic effects.
Uniqueness
2-[1-(4-Fluoro-benzyl)-1H-imidazole-4-yl]ethylamine is unique due to the presence of the 4-fluorobenzyl group, which can enhance its lipophilicity and ability to interact with specific molecular targets. This makes it a valuable compound for various scientific and industrial applications .
Propiedades
Fórmula molecular |
C12H14FN3 |
|---|---|
Peso molecular |
219.26 g/mol |
Nombre IUPAC |
2-[1-[(4-fluorophenyl)methyl]imidazol-4-yl]ethanamine |
InChI |
InChI=1S/C12H14FN3/c13-11-3-1-10(2-4-11)7-16-8-12(5-6-14)15-9-16/h1-4,8-9H,5-7,14H2 |
Clave InChI |
GYVUZCNJWMNYBH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CN2C=C(N=C2)CCN)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-{(2E)-2-[(2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]hydrazinyl}-7-(2-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14111371.png)

![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(benzyl(methyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B14111378.png)
![(1R,2S,4R,6R,7S,8R,9S,12S,13S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-ol](/img/structure/B14111383.png)



![N-[2-(1,3-benzodioxol-5-yl)ethyl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B14111425.png)
![1-benzyl-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14111426.png)


![1-(3-Bromophenyl)-2-[2-(diethylamino)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14111432.png)

![2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B14111445.png)
